4-Chloro-2-(1H-pyrazol-1-YL)pyrimidine
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Overview
Description
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a pyrazolyl group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine typically involves the condensation of hydrazinopyrimidines with acetylacetone or other suitable reagents. For example, the condensation of hydrazinopyrimidines with acetylacetone yields the target compound . Another method involves the reaction of 4-chloropyrimidine with 1H-pyrazole under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can undergo coupling reactions with other heterocycles or aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents such as Pd(PPh3)4 and bases like Cs2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups contribute to its binding affinity and specificity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but lacks the chloro group.
4-(1H-Pyrazol-1-yl)pyrimidine: Similar but without the chloro substitution.
2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: Contains additional pyridine substitution.
Uniqueness
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both the chloro and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C7H5ClN4 |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H |
InChI Key |
IRNNDQVQROYQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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